1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride physical and chemical properties
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride physical and chemical properties
An In-Depth Technical Guide to 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine Hydrochloride
Introduction
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a heterocyclic compound featuring a trifecta of moieties crucial to modern medicinal chemistry: a pyridine ring, a pyrrolidine core, and a primary amine. This unique structural combination positions it as a valuable and versatile building block for drug discovery and development. The pyridine ring, a bioisostere of a phenyl group, is a privileged structure in pharmaceuticals, known to enhance metabolic stability and participate in critical binding interactions with biological targets.[1][2] The pyrrolidine scaffold is a saturated heterocycle that provides a three-dimensional architecture, allowing for the exploration of chemical space beyond the flat, aromatic systems that have historically dominated drug design.[3] The presence of a reactive primary amine allows for straightforward derivatization, enabling its incorporation into larger, more complex molecular architectures.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride. It details a robust synthetic protocol, explores the rationale behind its use in pharmaceutical research, and outlines essential safety and handling information.
PART 1: Physicochemical Properties
The hydrochloride salt form of this compound enhances its stability and often improves its solubility in polar solvents, making it amenable to a variety of experimental conditions. A summary of its key properties is presented below.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₄ClN₃O | Calculated from structure |
| Molecular Weight | 227.70 g/mol | Calculated from formula |
| IUPAC Name | (1-(pyridin-4-ylcarbonyl)pyrrolidin-3-yl)amine hydrochloride | Standard nomenclature |
| Appearance | White to off-white crystalline solid | Inferred from analogous compounds like Pyridine Hydrochloride.[4] |
| Solubility | Soluble in water, methanol, ethanol. Limited solubility in non-polar organic solvents. | Pyridine hydrochloride salts are known for their solubility in water and other polar solvents.[4][5] |
| Stability | Stable under standard laboratory conditions. Store in a cool, dry place away from strong oxidizing agents and strong bases. | Hydrochloride salts of amines are generally stable but will react with strong bases to liberate the free amine.[6] |
| pKa (Predicted) | ~5-6 (Pyridine N), ~9-10 (Pyrrolidine-3-amine) | Based on typical pKa values for pyridinium ions and protonated primary amines. The 3-amino group is the most basic site and will be protonated in the hydrochloride salt. |
PART 2: Synthesis and Characterization
The synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is most efficiently achieved via a standard amide coupling reaction, followed by deprotection and salt formation. This approach offers high yields and purity, utilizing readily available starting materials.
Synthetic Workflow Diagram
The logical flow from starting materials to the final product is illustrated below. The use of a Boc-protected aminopyrrolidine is a critical choice to ensure regioselectivity, preventing acylation at the pyrrolidine ring nitrogen.
Caption: Synthetic workflow for the target compound.
Experimental Protocol
This protocol describes a reliable method for laboratory-scale synthesis.
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [7]
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To a round-bottom flask equipped with a reflux condenser and a drying tube, add isonicotinic acid (1.0 eq).
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Cool the flask in an ice bath and add thionyl chloride (2.5 eq) dropwise.
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After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours.
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Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
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The resulting crystalline residue, isonicotinoyl chloride hydrochloride, can be used in the next step, often without further purification.
Step 2: Amide Coupling to form tert-butyl (1-(pyridin-4-ylcarbonyl)pyrrolidin-3-yl)carbamate
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Dissolve tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
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Causality Note: DIPEA is used to neutralize both the hydrochloride salt of the acyl chloride and the HCl generated during the amide formation. Its bulky nature prevents it from acting as a competing nucleophile.
-
-
Cool the solution to 0 °C in an ice bath.
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Add the isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure protected intermediate.
Step 3: Deprotection and Hydrochloride Salt Formation
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Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
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Add a solution of HCl in 1,4-dioxane (typically 4M, 3-5 eq) dropwise at 0 °C.
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Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
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Self-Validation Note: The formation of a precipitate is a strong indicator that the deprotection and salt formation have occurred, as the hydrochloride salt is typically much less soluble in the reaction solvent than the Boc-protected precursor.
-
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride as a solid.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
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Mass Spectrometry (MS): To verify the molecular weight of the parent free-base cation.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
PART 3: Rationale for Use in Drug Discovery
The strategic combination of the pyridine and pyrrolidine scaffolds makes this compound a high-value asset for constructing screening libraries and for lead optimization campaigns.
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Privileged Scaffolds: Both the pyridine ring and the pyrrolidine moiety are considered "privileged scaffolds" in medicinal chemistry.[1][2][3] They are frequently found in FDA-approved drugs and are known to interact with a wide range of biological targets.[8] The pyridine nitrogen can act as a hydrogen bond acceptor, significantly influencing drug-target binding.[1]
-
Three-Dimensionality for Enhanced Selectivity: Modern drug discovery increasingly focuses on molecules with greater three-dimensional character to improve selectivity and physicochemical properties.[3] The non-planar, sp³-rich pyrrolidine ring provides an ideal framework for orienting substituents into specific vectors in 3D space, which can lead to more precise and potent interactions with the complex topologies of protein binding sites.
-
Vectorial Diversity: The primary amine at the 3-position of the pyrrolidine ring serves as a key attachment point for further chemical elaboration. This allows chemists to systematically explore the surrounding chemical space by introducing a variety of functional groups, effectively using the core molecule as a scaffold to build out in a defined direction.
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Potential Therapeutic Targets: Given the prevalence of its core motifs in known bioactive agents, this compound could serve as a starting point for developing modulators of various target classes, including:
PART 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride.
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General Hazards: Based on data for pyridine hydrochloride, the compound may be harmful if swallowed or absorbed through the skin.[6] It may cause skin and serious eye irritation and is likely irritating to mucous membranes and the upper respiratory tract.[6]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]
Conclusion
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is more than just a chemical compound; it is a strategically designed tool for medicinal chemists. Its properties—a stable, soluble solid incorporating key pharmacophoric elements—make it an ideal building block for the synthesis of novel molecular entities. The combination of a 3D-rich pyrrolidine core and the electronically versatile pyridine ring provides a robust platform for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically deploy this valuable compound in their drug discovery programs.
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